2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions or through the use of Grignard reagents.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through thiolation reactions using thiols or disulfides.
Condensation with Pyridine Derivatives: The final step involves the condensation of the triazole derivative with pyridine-4-carbaldehyde under acidic or basic conditions to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and hydrazide moiety make it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or antimicrobial agents.
Material Science:
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules, potentially serving as a building block for dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- Tris(4-(pyridine-4-yl)phenyl)amine
Uniqueness
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide stands out due to its unique combination of a triazole ring, chlorophenyl group, and pyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19ClN6OS |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN6OS/c1-16(17-11-13-25-14-12-17)26-27-21(31)15-32-23-29-28-22(18-7-9-19(24)10-8-18)30(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+ |
InChI Key |
TVJUBKOBLMROGJ-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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